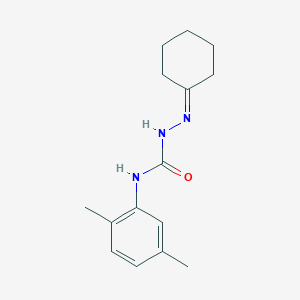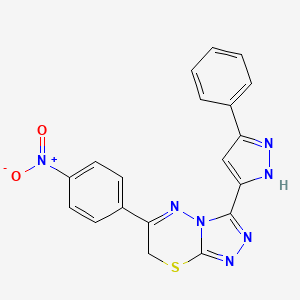
C19H13N7O2S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C19H13N7O2S is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitrogen atoms, an oxygen atom, and a sulfur atom, making it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C19H13N7O2S involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the use of 5-chloro-6-methoxycarbonyl uracil , which undergoes a reduction reaction to form 5-chloro-6-hydroxymethyl uracil . This intermediate is then subjected to further reactions, including hydroxylation and chlorination, to yield the final product .
Industrial Production Methods
Industrial production of This compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally friendly reagents and conditions is emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
C19H13N7O2S: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
科学的研究の応用
C19H13N7O2S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
作用機序
The mechanism by which C19H13N7O2S exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
C19H13N7O2S: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with the same core structure but different functional groups or substituents.
Uniqueness: The presence of multiple nitrogen atoms, an oxygen atom, and a sulfur atom in This compound gives it unique chemical properties and reactivity compared to other similar compounds .
特性
分子式 |
C19H13N7O2S |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
6-(4-nitrophenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C19H13N7O2S/c27-26(28)14-8-6-13(7-9-14)17-11-29-19-23-22-18(25(19)24-17)16-10-15(20-21-16)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21) |
InChIキー |
GVGKNNOXSUNIOV-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC(=NN3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)
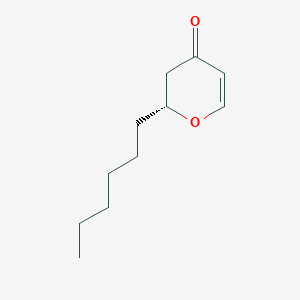
![Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate](/img/structure/B12624394.png)
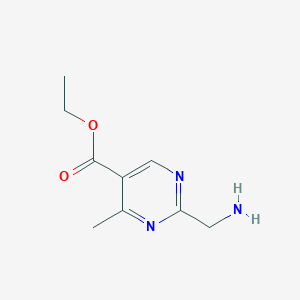
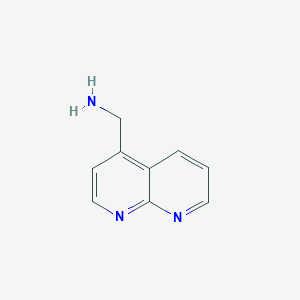
![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)



![5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12624425.png)
![3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12624431.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12624439.png)

